Unii-vwj4vvz3OU
Overview
Description
“Unii-vwj4vvz3OU” is also known as BMS-962212 . It is an investigational drug and its primary PubChem source is 71548883 . It was created by admin on Sat Dec 16 13:54:41 UTC 2023 .
Molecular Structure Analysis
The molecular formula of “this compound” is C32H28ClFN8O5 . The molecular weight is 659.067 . The InChIKey is WYFCZWSWFGJODV-MIANJLSGSA-N .Physical And Chemical Properties Analysis
The stereochemistry of “this compound” is absolute . It has 1 defined stereocenter and 1 E/Z center . The charge is 0 .Scientific Research Applications
University Nanosat Program (UNP)
The University Nanosat Program, initiated in 1999, focuses on flying student-built nanosatellites. It offers a platform for training aerospace professionals and infusing advanced methodologies and technologies into aerospace institutions. This includes the use of next-generation deployables, science instrumentation, autonomous controls, MEMS, and advanced communication systems (Hunyadi et al., 2004).
Large Scale Environmental Models
Research highlights the importance of collaborative environments for large-scale scientific applications. Frameworks like Unified Air Pollution Model (UNI-DEM) demonstrate the necessity of application-centric facilities for scientific development and experimentation across Europe (Şahin et al., 2009).
Nanoparticle Synthesis
Advancements in the synthesis of inorganic nanoparticles have significant implications for various industries, including electronics. These developments have led to transitions in technology, from vacuum tubes to chips, showcasing the synergy between scientific discovery and technological development (Cushing et al., 2004).
Transforming Research into Innovations
The National Collegiate Inventors and Innovators Alliance (NCIIA) aims to translate basic scientific research into practical innovations. It focuses on developing STEM innovation and entrepreneurship to create socially beneficial businesses (Giordan et al., 2011).
Marine Science and Technology Transfer
The Intergovernmental Oceanographic Commission (IOC) plays a pivotal role in marine scientific research and technology transfer. It informs the development of legal instruments for the conservation and sustainable use of marine biological diversity in areas beyond national jurisdiction (Harden‐Davies, 2016).
Research-Based Learning in Education
Implementing research-based learning in education, specifically in STEM fields, enhances students' problem-solving abilities, innovative thinking, and technological insight. This approach is critical for the advancement of scientific education and research (Majid et al., 2018).
properties
IUPAC Name |
4-[[(1S)-2-[(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFCZWSWFGJODV-MIANJLSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN([C@@H]3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)/C=C/C5=C(C=CC(=C5F)Cl)N6C=NN=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClFN8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1430114-34-3 | |
Record name | BMS-962212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430114343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-962212 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ4VVZ3OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.